molecular formula C4H7Br B12393003 (Bromomethyl)cyclopropane-2,2,3,3-d4 CAS No. 1219805-93-2

(Bromomethyl)cyclopropane-2,2,3,3-d4

Cat. No.: B12393003
CAS No.: 1219805-93-2
M. Wt: 139.03 g/mol
InChI Key: AEILLAXRDHDKDY-LNLMKGTHSA-N
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Description

Cyclopropylmethyl bromide-d4 is a deuterium-labeled derivative of cyclopropylmethyl bromide. It is a compound of interest in various fields of scientific research due to its unique structural properties and reactivity. The deuterium labeling makes it particularly useful in studies involving isotopic effects and tracing mechanisms in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethyl bromide-d4 can be synthesized through the bromination of cyclopropylmethyl alcohol-d4. The reaction typically involves the use of hydrobromic acid or phosphorus tribromide as brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the alcohol group.

Industrial Production Methods: In an industrial setting, the production of cyclopropylmethyl bromide-d4 involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The deuterium labeling is achieved by using deuterated starting materials, which are carefully monitored to maintain the isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethyl bromide-d4 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, cyclopropylmethyl bromide-d4 can undergo elimination to form cyclopropylmethylene compounds.

    Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and primary amines are commonly used nucleophiles.

    Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.

    Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are used for addition reactions.

Major Products:

    Nucleophilic Substitution: Cyclopropylmethyl alcohol-d4, cyclopropylmethyl cyanide-d4, and cyclopropylmethyl amines-d4.

    Elimination Reactions: Cyclopropylmethylene-d4 compounds.

    Addition Reactions: Various cyclopropyl-substituted compounds.

Scientific Research Applications

Cyclopropylmethyl bromide-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. The deuterium labeling allows for detailed mechanistic studies and tracing of reaction pathways.

    Biology: The compound is used in studies involving enzyme mechanisms and metabolic pathways. The deuterium labeling helps in understanding isotopic effects on biological processes.

    Medicine: Cyclopropylmethyl bromide-d4 is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity and isotopic labeling are advantageous.

Mechanism of Action

The mechanism of action of cyclopropylmethyl bromide-d4 involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The deuterium labeling allows for the study of kinetic isotope effects, providing insights into the reaction mechanisms and pathways.

Comparison with Similar Compounds

Cyclopropylmethyl bromide-d4 can be compared with other similar compounds, such as:

    Cyclopropylmethyl bromide: The non-deuterated version, which lacks the isotopic labeling but has similar reactivity.

    Cyclopropylmethyl chloride: A similar compound with a chlorine atom instead of bromine, which has different reactivity and applications.

    Cyclopropylmethyl iodide: Another halogenated derivative with different reactivity due to the presence of iodine.

Uniqueness: The deuterium labeling in cyclopropylmethyl bromide-d4 makes it unique for studies involving isotopic effects and tracing mechanisms. This property is not present in the non-deuterated or other halogenated derivatives, making cyclopropylmethyl bromide-d4 particularly valuable in research applications.

Properties

CAS No.

1219805-93-2

Molecular Formula

C4H7Br

Molecular Weight

139.03 g/mol

IUPAC Name

3-(bromomethyl)-1,1,2,2-tetradeuteriocyclopropane

InChI

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i1D2,2D2

InChI Key

AEILLAXRDHDKDY-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])CBr)[2H]

Canonical SMILES

C1CC1CBr

Origin of Product

United States

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